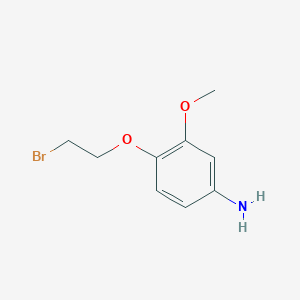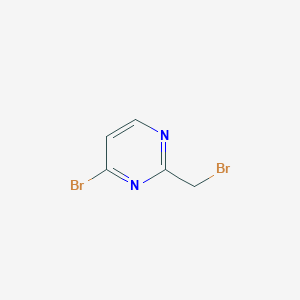
4-Bromo-2-(bromomethyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-(bromomethyl)pyrimidine is an organic compound with the molecular formula C5H4Br2N2 It is a brominated derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(bromomethyl)pyrimidine typically involves the bromination of 2-methylpyrimidine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of continuous flow reactors and automated systems to control the reaction conditions precisely. The use of safer brominating agents and solvents is also considered to minimize environmental impact and improve safety.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-(bromomethyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding pyrimidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base like potassium carbonate.
Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Coupling Reactions: Products are biaryl compounds or other coupled products.
Reduction Reactions: Products are de-brominated pyrimidine derivatives.
Aplicaciones Científicas De Investigación
4-Bromo-2-(bromomethyl)pyrimidine has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting nucleic acid pathways.
Biological Research: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industrial Applications: It is used in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-(bromomethyl)pyrimidine involves its ability to act as an electrophile due to the presence of bromine atoms. This makes it reactive towards nucleophiles, allowing it to participate in various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or catalyst used.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-2-(4-morpholino)pyrimidine
- 4-(Bromomethyl)pyridine
- 2-(Bromomethyl)-6-methylpyridine
Comparison
4-Bromo-2-(bromomethyl)pyrimidine is unique due to its dual bromine substitution, which provides it with distinct reactivity compared to similar compounds. For instance, 5-Bromo-2-(4-morpholino)pyrimidine has a morpholine group that alters its reactivity and applications. Similarly, 4-(Bromomethyl)pyridine and 2-(Bromomethyl)-6-methylpyridine differ in their substitution patterns and resulting chemical behavior.
Propiedades
Fórmula molecular |
C5H4Br2N2 |
|---|---|
Peso molecular |
251.91 g/mol |
Nombre IUPAC |
4-bromo-2-(bromomethyl)pyrimidine |
InChI |
InChI=1S/C5H4Br2N2/c6-3-5-8-2-1-4(7)9-5/h1-2H,3H2 |
Clave InChI |
AYWFVHULSUVJKP-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(N=C1Br)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


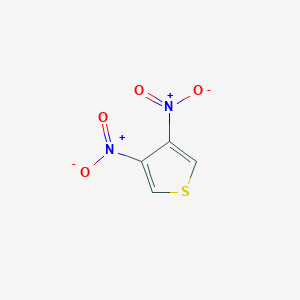
![2,3,7,8-Tetrakis((3-(pyridin-2-yl)-1H-pyrazol-1-yl)methyl)pyrazino[2,3-g]quinoxaline](/img/structure/B13845657.png)
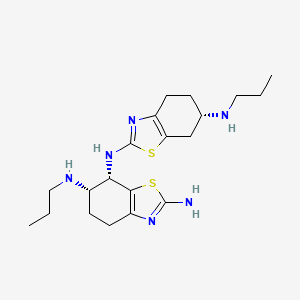
![1-(tert-Butyl) 4-methyl 1H-pyrrolo[2,3-b]pyridine-1,4-dicarboxylate](/img/structure/B13845679.png)
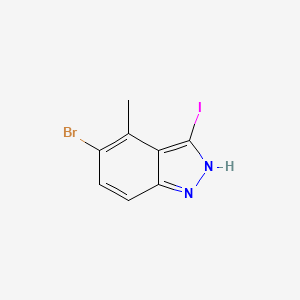


![N-[2-(1-methyl-1H-imidazol-4-yl)ethyl]-1,2-benzenediamine](/img/structure/B13845718.png)
![S-[[2,5-Dihydro-1-hydroxy-2,2,5,5-tetra(methyl-d3)-1H-pyrrol-3-yl-4-d]methyl-d2] methanesulfonothioate](/img/structure/B13845730.png)
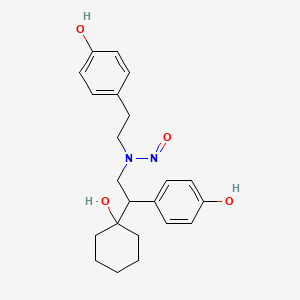
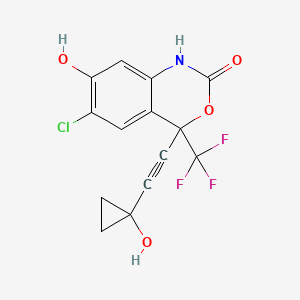
![ethyl 2-[[(1R)-2-[(2S)-2-[[4-(N'-hydroxycarbamimidoyl)phenyl]methylcarbamoyl]azetidin-1-yl]-2-oxo-1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)ethyl]amino]acetate](/img/structure/B13845750.png)
